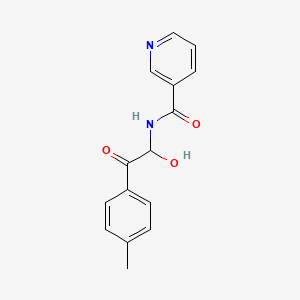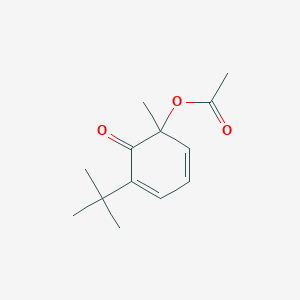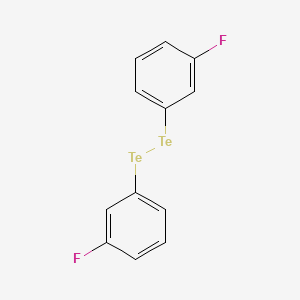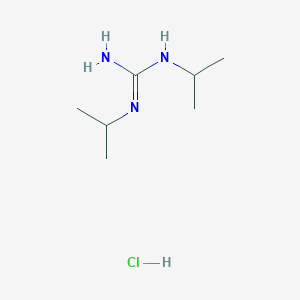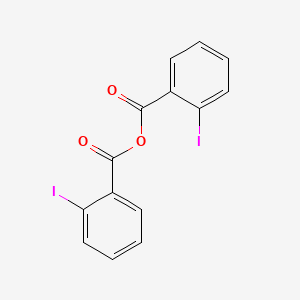
Benzoic acid, 2-iodo-, anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-iodo-, anhydride is an organic compound with the molecular formula C14H8I2O3 It is a derivative of benzoic acid where two iodine atoms are substituted at the ortho positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid, 2-iodo-, anhydride can be synthesized through several methods. One common approach involves the dehydration of 2-iodobenzoic acid using acetic anhydride. The reaction typically proceeds as follows: [ 2 \text{C}_7\text{H}_5\text{IO}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{C}_7\text{H}_4\text{IO})_2\text{O} + 2 \text{CH}_3\text{COOH} ] This reaction requires heating and the presence of a dehydrating agent to facilitate the removal of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-iodo-, anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms can be replaced by other nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 2-iodobenzoic acid or further to 2-iodobenzyl alcohol.
Oxidation: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products include 2-azidobenzoic acid or 2-thiocyanatobenzoic acid.
Reduction: Products include 2-iodobenzoic acid or 2-iodobenzyl alcohol.
Oxidation: Products include various oxidized aromatic compounds.
Scientific Research Applications
Benzoic acid, 2-iodo-, anhydride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceutical agents due to its unique structural features.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-iodo-, anhydride involves its reactivity towards nucleophiles and electrophiles. The iodine atoms on the benzene ring make it a good candidate for substitution reactions, allowing it to form various derivatives. Additionally, the anhydride functional group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic Anhydride: Similar in structure but lacks the iodine substituents.
2-Iodobenzoic Acid: The monomeric form of the compound without the anhydride linkage.
2-Iodobenzyl Alcohol: A reduced form of 2-iodobenzoic acid.
Uniqueness
Benzoic acid, 2-iodo-, anhydride is unique due to the presence of iodine atoms, which impart distinct reactivity and potential biological activities. The anhydride functional group also provides additional reactivity compared to its monomeric counterparts.
Properties
CAS No. |
51417-53-9 |
|---|---|
Molecular Formula |
C14H8I2O3 |
Molecular Weight |
478.02 g/mol |
IUPAC Name |
(2-iodobenzoyl) 2-iodobenzoate |
InChI |
InChI=1S/C14H8I2O3/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
JHTVKOFDNGUMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
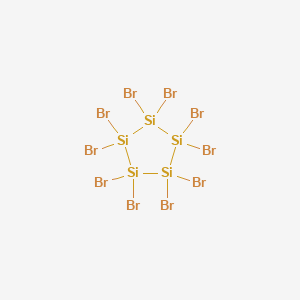
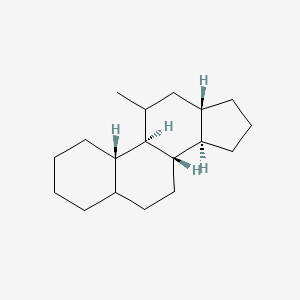
silane](/img/structure/B14669618.png)

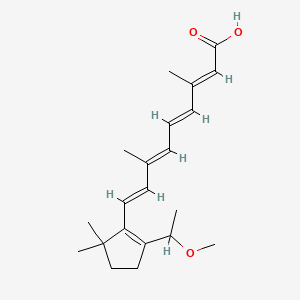
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)


